molecular formula C22H21ClFN3O3 B2893301 1-(2-Chloro-5-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1775304-87-4

1-(2-Chloro-5-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Numéro de catalogue: B2893301
Numéro CAS: 1775304-87-4
Poids moléculaire: 429.88
Clé InChI: CSVZZRBDFMIFJP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound (CAS: 1775304-87-4) features a piperidine core substituted with a 2-chloro-5-fluorobenzoyl group and a 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl moiety. Its molecular formula is C₂₂H₂₀ClFN₃O₃, with a molecular weight of 429.88 g/mol . The 4-methoxyphenyl group on the oxadiazole ring enhances electron-donating properties, while the chloro and fluoro substituents on the benzoyl group influence steric and electronic interactions.

Propriétés

IUPAC Name

(2-chloro-5-fluorophenyl)-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN3O3/c1-29-17-5-2-15(3-6-17)21-25-20(30-26-21)12-14-8-10-27(11-9-14)22(28)18-13-16(24)4-7-19(18)23/h2-7,13-14H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVZZRBDFMIFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)C4=C(C=CC(=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 1-(2-Chloro-5-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (CAS No. 1775304-87-4) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The molecular formula of the compound is C22H21ClFN3O3C_{22}H_{21}ClFN_{3}O_{3}, with a molecular weight of approximately 429.87 g/mol. The compound features a piperidine ring substituted with a chloro-fluorobenzoyl group and an oxadiazole moiety, which are known for their diverse biological activities.

Physical Properties

PropertyValue
Molecular Weight429.87 g/mol
LogP (Partition Coefficient)4.537
Water Solubility (LogSw)-4.77
Polar Surface Area55.836 Ų

Antimicrobial Activity

Research indicates that compounds with oxadiazole and piperidine structures exhibit significant antimicrobial effects. In particular, derivatives similar to this compound have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Studies on related compounds have demonstrated strong inhibitory effects on acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and managing urea levels in the body .

Case Studies

  • Antibacterial Screening : A study synthesized several piperidine derivatives, revealing that compounds similar to our target exhibited IC50 values ranging from 0.63 to 2.14 µM against AChE, indicating potent inhibitory activity .
  • BSA Binding Studies : Bovine serum albumin (BSA) binding interactions were evaluated for various synthesized compounds, providing insights into their pharmacokinetic profiles and potential therapeutic applications .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Oxadiazole Moiety : Known for its role in enhancing antimicrobial activity by disrupting bacterial cell wall synthesis.
  • Piperidine Ring : Contributes to the inhibition of neurotransmitter enzymes, potentially aiding in the treatment of conditions like Alzheimer's disease.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Benzoyl Group

1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (CAS: 1775482-26-2)
  • Key Difference : The fluorine atom is at the 4-position instead of the 5-position on the benzoyl ring.
  • Impact :
    • Molecular weight: 429.87 g/mol (nearly identical).
    • Predicted physicochemical properties: Density (1.312 g/cm³ ), boiling point (607.1°C ), and pKa (0.10 ) .
    • Biological relevance: Positional isomerism may alter binding affinity to targets due to changes in dipole interactions or steric hindrance.
1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-3,4-dihydro-isoquinoline hydrochloride
  • Key Difference : Replacement of the benzoyl group with a diethoxybenzyl moiety.

Variations on the Oxadiazole-Attached Phenyl Group

4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine (V-0219)
  • Key Difference : The 4-methoxyphenyl group is replaced with 4-(trifluoromethyl)phenyl , and a morpholine ring is added.
  • Impact: Subnanomolar potency in GLP-1 receptor modulation, attributed to the electron-withdrawing trifluoromethyl group enhancing receptor binding . Improved metabolic stability compared to methoxy-containing analogs due to resistance to oxidative demethylation .
Compounds 46–51 from
  • Examples :
    • 47 : 4-(Trifluoromethyl)biphenyl substituent; purity 99.47% , yield 55% .
    • 48 : Similar to 47 but with a para-trifluoromethyl group; purity 98.85% , yield 71% .
  • Impact : Trifluoromethyl groups enhance lipophilicity and binding affinity to hydrophobic pockets in target proteins. However, synthetic yields vary, suggesting challenges in scalability .

Core Structural Modifications

3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride
  • Key Difference : Simplified structure lacking the benzoyl group and substituted phenyl on oxadiazole.
  • Impact : Reduced steric bulk improves solubility but diminishes target specificity due to the absence of aromatic interactions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.